(2,4-dimethoxybenzyl)(3-fluorobenzyl)amine
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Overview
Description
(2,4-dimethoxybenzyl)(3-fluorobenzyl)amine, also known as FDBA, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. FDBA belongs to the class of organic compounds known as benzylamines, which are commonly used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(3-fluorobenzyl)amine has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis (cell death) in cancer cells, as well as the ability to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine in lab experiments is that it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that more research is needed to fully understand the mechanism of action of (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine and its potential side effects.
Future Directions
There are several future directions for research involving (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine. One area of interest is the development of new drugs that incorporate (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine as a key component. Another area of interest is the exploration of (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine's potential use in the treatment of other types of cancer, as well as its potential use in other areas of medicine. Additionally, more research is needed to fully understand the mechanism of action of (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine and its potential side effects.
Synthesis Methods
The synthesis of (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine involves a series of chemical reactions, starting with the reaction of 2,4-dimethoxybenzaldehyde with 3-fluorobenzylamine in the presence of a catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine.
Scientific Research Applications
(2,4-dimethoxybenzyl)(3-fluorobenzyl)amine has been the subject of several scientific studies due to its potential use in the development of new drugs. One study found that (2,4-dimethoxybenzyl)(3-fluorobenzyl)amine exhibited antiproliferative activity against human breast cancer cells, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(3-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-19-15-7-6-13(16(9-15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNYMYVSISPXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.